N'-(5-nitropyridin-2-yl)acetohydrazide
Description
N'-(5-nitropyridin-2-yl)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide functional group (-NH-NHCOCH₃) attached to a 5-nitropyridin-2-yl moiety. The pyridine ring’s 5-nitro substituent confers strong electron-withdrawing properties, which may enhance interactions with biological targets such as enzymes or DNA. For example, ethylbromoacetate is reacted with a primary amine or heterocyclic compound, followed by treatment with hydrazine hydrate to yield the acetohydrazide . Characterization methods include FT-IR (notable peaks: C=O at ~1656 cm⁻¹, NH stretches at ~3320–3480 cm⁻¹) and NMR spectroscopy (distinct aliphatic and aromatic proton signals) .
Properties
CAS No. |
31053-00-6 |
|---|---|
Molecular Formula |
C7H8N4O3 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N'-(5-nitropyridin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H8N4O3/c1-5(12)9-10-7-3-2-6(4-8-7)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12) |
InChI Key |
XQRAZEZSFSYOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Antitumor Activity
- Electron-Withdrawing Groups : The 5-nitro group in this compound likely enhances binding to kinase targets (e.g., Akt or EGFR) by increasing electrophilicity, similar to 5-nitrofuran-containing analogs that inhibit PI3K/Akt phosphorylation in prostate cancer cells .
- Heterocyclic Modifications : Pyrimidine-thioether derivatives exhibit potent Akt inhibition (IC₅₀ = 0.50 µg/mL), suggesting that sulfur-containing linkers improve bioavailability and target affinity .
Antimicrobial Activity
- Tetrazole Derivatives : Substituted tetrazole-acetohydrazides (e.g., compound 3b, 3c) show broad-spectrum activity against Staphylococcus aureus and Candida albicans, comparable to ciprofloxacin and griseofulvin . The 5-nitropyridine moiety in the target compound may similarly disrupt microbial enzyme function.
Physicochemical Properties
- Melting Points : Coumarin-based acetohydrazides (e.g., 279–281°C for compound 2k) exhibit higher melting points than arylidene derivatives (265–267°C for 2l), likely due to enhanced hydrogen bonding from nitro or carbonyl groups . The 5-nitro group in the target compound may similarly elevate its melting point.
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